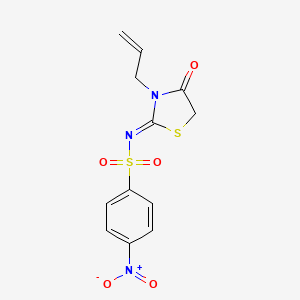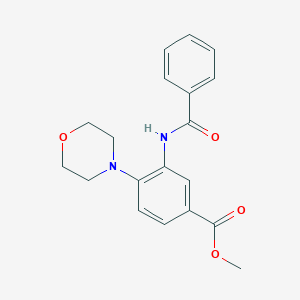![molecular formula C18H21FN2O2S B5841695 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as "F4" and is a piperazine derivative that has a unique chemical structure.
Applications De Recherche Scientifique
F4 has been extensively studied for its potential applications in drug development. It has been found to have significant activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. F4 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of F4 is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. F4 has been shown to inhibit the activity of the AKT and ERK signaling pathways, which are known to play a role in cancer cell growth and survival. F4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
F4 has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. F4 has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, F4 has been found to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of F4 is its potential as a lead compound for the development of new drugs. Its unique chemical structure and activity against cancer cells make it a promising candidate for further research. However, F4 has some limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. In addition, F4 has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on F4. One potential direction is the development of F4 derivatives with improved solubility and potency. Another direction is the investigation of F4's activity against other cancer types and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of F4 and its potential as a lead compound for drug development.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound with potential applications in drug development. Its unique chemical structure and activity against cancer cells make it a promising candidate for further research. However, its complex synthesis and low solubility in water present some limitations for lab experiments. Further research is needed to fully understand the mechanism of action of F4 and its potential as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of F4 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-fluorobenzyl chloride with 4-methylphenylsulfonyl piperazine. This reaction produces an intermediate product that is then treated with sodium hydroxide to obtain the final product, 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. The purity of the final product is crucial for its use in scientific research applications.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-2-8-18(9-3-15)24(22,23)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMZQRCDNLRUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


